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Get Quote

For researchers, scientists, and drug development professionals, the precise determination and

validation of a crystal structure is paramount for understanding molecular interactions and

guiding rational drug design. This guide provides a comparative analysis of the crystal structure

of hexaaquacobalt(II) bromate, detailing the experimental data that underpins its validation

and comparing it with related structures.

The crystal structure of hexaaquacobalt(II) bromate, --INVALID-LINK--₂, has been determined

to be a cubic system, belonging to the space group Pa-3.[1] The cobalt(II) ion is octahedrally

coordinated to six water molecules. This guide will delve into the crystallographic data, the

experimental procedures for its validation, and a comparison with isomorphous and related

compounds.

Comparative Crystallographic Data
A summary of the key crystallographic parameters for hexaaquacobalt(II) bromate and a

selection of comparable compounds is presented below. This data allows for a direct

comparison of unit cell dimensions, bond lengths, and angles, which are critical for validating

the structural integrity.
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Data for Hexaaquacobalt(II) Bromate sourced from Blackburn et al. (1990).[1] Data for

Hexaaquacopper(II) Bromate sourced from a 1991 study. Data for Hexaaquacobalt(II)
Perbromate sourced from Blackburn and Gerkin (1993).[2]

The low R-factor of 0.027 for hexaaquacobalt(II) bromate indicates a good agreement

between the experimental diffraction data and the refined structural model.[1][3] The

isomorphism with hexaaquacopper(II) bromate and hexaaquanickel(II) chlorate further supports

the correctness of the determined structure.[1]

Experimental Protocol for Crystal Structure
Validation
The validation of a crystal structure is a multi-step process that involves assessing the quality

of the experimental data and the resulting atomic model.[4] The following protocol outlines the

key steps in validating a crystal structure like that of hexaaquacobalt(II) bromate.

Data Collection and Processing:

High-quality single crystals are selected and mounted on a diffractometer.

X-ray diffraction data is collected at a specific temperature (e.g., 296 K for the reported

structure of hexaaquacobalt(II) bromate).[1]

The raw diffraction images are processed to obtain a list of reflection intensities and their

corresponding Miller indices (h, k, l).
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Structure Solution and Refinement:

The initial positions of the atoms are determined using direct methods or Patterson

synthesis.

The atomic positions and thermal parameters are refined using a least-squares method to

minimize the difference between the observed and calculated structure factors. The R-

factor is a key indicator of the progress of refinement.[3]

Model Validation:

Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared with

standard values from similar structures or databases.[3] For hexaaquacobalt(II) bromate,

the Co-O and Br-O bond lengths are consistent with expected values.[1]

R-factor and R-free: The R-factor measures the agreement between the observed and

calculated structure factors. R-free is a similar measure calculated for a small subset of

reflections that were not used in the refinement, providing an unbiased assessment of the

model's predictive power.[3]

Electron Density Maps: Difference electron density maps (Fo-Fc) are inspected for

unmodeled electron density, which could indicate missing atoms or disorder.

Automated Validation Tools: Programs like PLATON can be used to perform a

comprehensive check of the crystallographic information file (CIF) for inconsistencies,

missed symmetry, and other potential errors.[5]

Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for the validation of a crystal structure.
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Caption: Workflow for the validation of a crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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